4-isothiocyanato-N-methylbenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isothiocyanato-N-methylbenzenesulfonamide typically involves the reaction of 4-amino-N-methylbenzenesulfonamide with thiophosgene in the presence of calcium carbonate in dichloromethane and water . The reaction is carried out at 0°C and gradually warmed to room temperature. The organic layer is then separated and dried over sodium sulfate to yield the desired product as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of common reagents and conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Solvents: Dichloromethane and water are commonly used solvents in these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a thiourea derivative.
Scientific Research Applications
4-Isothiocyanato-N-methylbenzenesulfonamide has been extensively studied for its applications in various fields :
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research for labeling and modifying proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N-methylbenzenesulfonamide involves its ability to react with nucleophiles, such as amino groups in proteins . This reactivity allows it to modify proteins and other biomolecules, which can alter their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanato-N-methylbenzenesulfonamide: C₈H₈N₂O₂S₂
This compound analogs: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific reactivity with nucleophiles and its applications in diverse fields. Its ability to modify proteins and other biomolecules makes it a valuable tool in scientific research and industrial applications.
Biological Activity
4-Isothiocyanato-N-methylbenzenesulfonamide (CAS No. 223785-90-8) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antibacterial effects.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µM |
Escherichia coli | 75 µM |
Streptococcus agalactiae | 100 µM |
The compound's mechanism involves the reaction with nucleophiles, such as amino groups in proteins, which may lead to inhibition of bacterial growth through modification of key proteins involved in cell function.
The primary mechanism of action for this compound is its ability to form covalent bonds with nucleophilic sites on target proteins. This reactivity can disrupt normal protein function, leading to bactericidal effects. The isothiocyanate group plays a crucial role in this interaction, allowing the compound to effectively modify and inhibit essential bacterial enzymes.
Case Studies
- Study on Antibacterial Activity : A study published in MDPI reported that various derivatives of isothiocyanates showed promising antibacterial properties against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that compounds similar to this compound demonstrated significant zones of inhibition, indicating their potential as therapeutic agents .
- Proteomics Applications : In proteomics research, this compound is utilized for labeling and modifying proteins, which facilitates the study of protein interactions and functions. Its ability to react selectively with amino acids makes it a valuable tool in biochemical assays.
Structural Characteristics
This compound possesses a unique structure that contributes to its biological activity. The compound is characterized by:
- Chemical Formula : C₈H₈N₂O₂S₂
- Functional Groups : Isothiocyanate (-N=C=S) and sulfonamide (-SO₂NH₂)
These functional groups are essential for its reactivity and interaction with biological molecules.
Comparative Analysis
When compared to other similar compounds, this compound stands out due to its specific reactivity profile and applications in both organic synthesis and biological research.
Compound | Activity | Remarks |
---|---|---|
This compound | Broad-spectrum antibacterial | Effective against multiple pathogens |
Other Isothiocyanate Derivatives | Varies | Specific activity dependent on structure |
Properties
IUPAC Name |
4-isothiocyanato-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-9-14(11,12)8-4-2-7(3-5-8)10-6-13/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAPCVBNVCMXDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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